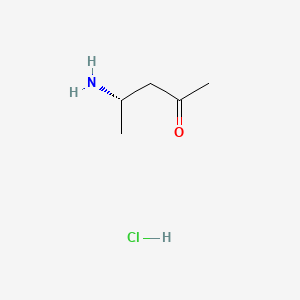
(2-(Benzyloxy)-3-chloro-5-fluorophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Benzyloxy)-3-chloro-5-fluorophenyl)methanol: is an organic compound with a complex structure that includes a benzyl ether, a chloro substituent, and a fluorine atom on a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Benzyloxy)-3-chloro-5-fluorophenyl)methanol typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of a phenol group with a benzyl group, followed by halogenation and subsequent functional group transformations. For example, the synthesis might start with 2-chloro-5-fluorophenol, which undergoes benzylation to form 2-(benzyloxy)-5-fluorophenol. This intermediate can then be chlorinated to introduce the chloro substituent at the 3-position, followed by reduction to yield the final product .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and reaction time would be critical factors in scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: NaBH4, LiAlH4.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Amino or thio-substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In synthetic organic chemistry, (2-(Benzyloxy)-3-chloro-5-fluorophenyl)methanol serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features could be optimized to enhance binding affinity to biological targets, potentially leading to new therapeutic agents .
Industry: In the chemical industry, this compound can be used as a building block for the synthesis of specialty chemicals, polymers, and materials with specific properties. Its reactivity and functional groups make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of (2-(Benzyloxy)-3-chloro-5-fluorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like chlorine and fluorine can influence its reactivity and binding properties, affecting its interaction with molecular targets .
Comparación Con Compuestos Similares
Benzyl alcohol: A simpler analog with a hydroxyl group attached to a benzyl group.
(2-(Benzyloxy)-3-methoxyphenyl)methanol: Similar structure but with a methoxy group instead of a chloro and fluoro substituent.
(3-Chloro-4-ethoxyphenyl)methanol: Contains an ethoxy group and a chloro substituent.
Uniqueness: The presence of both chloro and fluoro substituents on the phenyl ring, along with the benzyloxy group, makes it a valuable intermediate for further chemical transformations and applications .
Propiedades
Fórmula molecular |
C14H12ClFO2 |
|---|---|
Peso molecular |
266.69 g/mol |
Nombre IUPAC |
(3-chloro-5-fluoro-2-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C14H12ClFO2/c15-13-7-12(16)6-11(8-17)14(13)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2 |
Clave InChI |
GREIGBSQJFFXQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


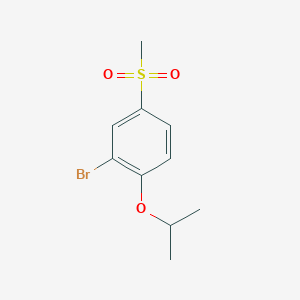
![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridin-4-OL](/img/structure/B14029282.png)

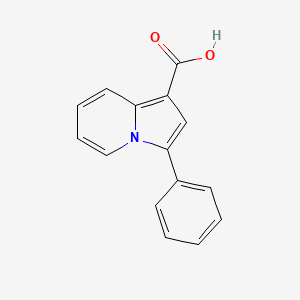
![(S)-2-(5-((3AS,4S,6AR)-2-Oxohexahydro-1H-thieno[3,4-D]imidazol-4-YL)pentanamido)-3-phenylpropanoic acid](/img/structure/B14029291.png)
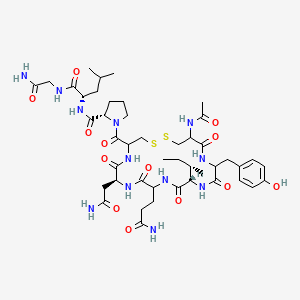



![4,4-Difluoro-6-azabicyclo[3.2.0]heptane](/img/structure/B14029322.png)
![(1S,3S,4R,5R)-2-tert-butyl 3-ethyl 5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14029324.png)
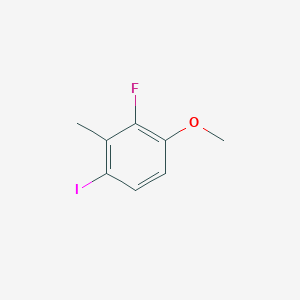
![Exo-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B14029332.png)
